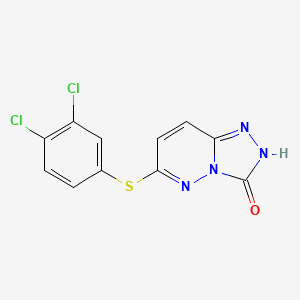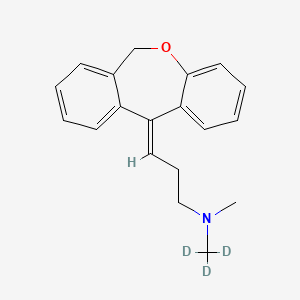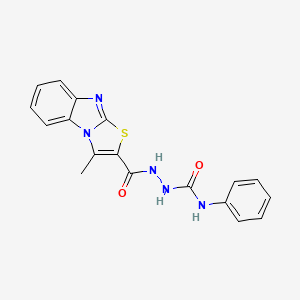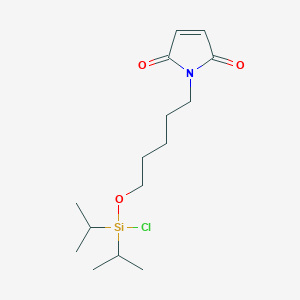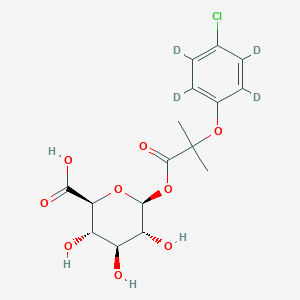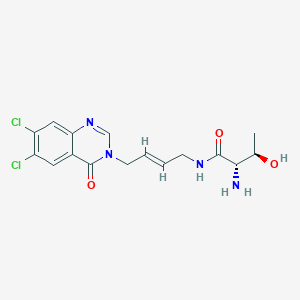
ThrRS-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for ThrRS-IN-1 involve high-throughput virtual screening (HTVS) and verification in a FRET enzymatic assay . The compound is synthesized through a series of chemical reactions that ensure its high purity and potency. Industrial production methods are not explicitly detailed in the available literature, but the compound is typically prepared for research purposes under controlled laboratory conditions .
Chemical Reactions Analysis
ThrRS-IN-1 undergoes various chemical reactions, including binding to the tRNA Thr and L-threonine binding pockets of ThrRS . Common reagents and conditions used in these reactions include specific inhibitors and antibacterial agents. The major products formed from these reactions are the inhibited forms of ThrRS, which demonstrate significant antibacterial activities .
Scientific Research Applications
ThrRS-IN-1 has a wide range of scientific research applications. It is primarily used in the study of antibacterial agents and their mechanisms of action. The compound has been validated as an anti-malarial drug target and is used in high-throughput virtual screening to identify potential inhibitors . Additionally, this compound is utilized in the study of aminoacyl-tRNA synthetases and their role in bacterial protein synthesis .
Mechanism of Action
ThrRS-IN-1 exerts its effects by simultaneously targeting the tRNA Thr and L-threonine binding pockets of ThrRS . This dual targeting mechanism inhibits the activity of ThrRS, leading to the disruption of bacterial protein synthesis and subsequent antibacterial effects. The molecular targets involved in this process are the tRNA Thr and L-threonine binding sites of ThrRS .
Comparison with Similar Compounds
ThrRS-IN-1 is unique in its ability to target both the tRNA Thr and L-threonine binding sites of ThrRS . Similar compounds include other threonyl-tRNA synthetase inhibitors, such as those identified through high-throughput virtual screening . These compounds also exhibit antibacterial activities but may differ in their binding affinities and specific targets within the ThrRS enzyme .
Properties
Molecular Formula |
C16H18Cl2N4O3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-[(E)-4-(6,7-dichloro-4-oxoquinazolin-3-yl)but-2-enyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C16H18Cl2N4O3/c1-9(23)14(19)15(24)20-4-2-3-5-22-8-21-13-7-12(18)11(17)6-10(13)16(22)25/h2-3,6-9,14,23H,4-5,19H2,1H3,(H,20,24)/b3-2+/t9-,14+/m1/s1 |
InChI Key |
YXMAQAPNMNRQQB-XKKUMHBKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC/C=C/CN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C(=O)NCC=CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


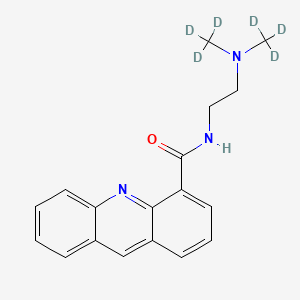
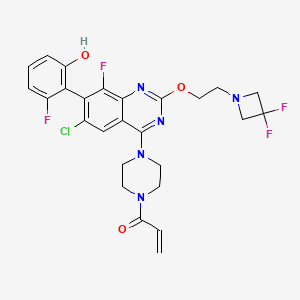
![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
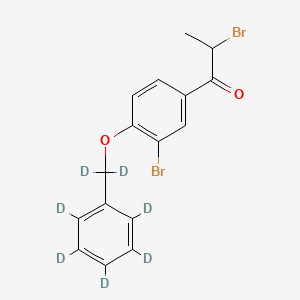
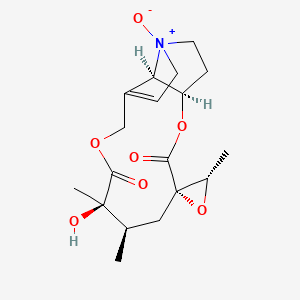
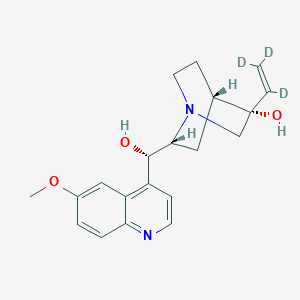
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
